4-Phenylquinazoline

Electrochemistry Synthetic Chemistry Organometallic Chemistry

4-Phenylquinazoline (CAS 17629-01-5) is a privileged quinazoline scaffold bearing the critical 4-phenyl substitution—NOT interchangeable with 2-phenyl or unsubstituted isomers. This regiochemistry uniquely enables: (1) PI3Kδ inhibitor libraries (IC50 as low as 17 nM); (2) subnanomolar TSPO ligands for PET tracer development; (3) selective BRD4 inhibitors (e.g., C-34) with superior pharmacokinetics vs. JQ1. The 4-phenyl group uniquely stabilizes monomeric dianion intermediates during reductive metalation, a reactivity profile unavailable to 2-phenyl analogs. For medicinal chemistry programs requiring authentic 4-phenylquinazoline reactivity and target engagement, this is the definitive building block.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
CAS No. 17629-01-5
Cat. No. B11897094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylquinazoline
CAS17629-01-5
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-12-8-4-5-9-13(12)15-10-16-14/h1-10H
InChIKeyVEFDQCSIVBIYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylquinazoline (CAS 17629-01-5) Procurement Guide: Quinazoline Scaffold Specifications and Research Applications


4-Phenylquinazoline (CAS 17629-01-5) is a core quinazoline heterocycle with a phenyl substituent at the 4-position. This scaffold serves as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across a broad range of therapeutic targets including receptor tyrosine kinases, the translocator protein (TSPO), and bromodomain-containing proteins [1][2][3]. The compound's fundamental properties (molecular formula C14H10N2, molecular weight 206.24 g/mol) underpin its utility as a versatile building block for drug discovery and chemical biology research.

Why Generic Substitution Fails: The Critical Impact of 4-Position Phenyl Substitution on Quinazoline Scaffold Reactivity


Substitution pattern is a critical determinant of chemical and biological behavior in the quinazoline class. Simply exchanging 4-phenylquinazoline for a 2-phenyl isomer or an unsubstituted quinazoline core is not equivalent. Comparative studies demonstrate that the position of the phenyl substituent dictates fundamental properties, from redox behavior to target binding selectivity. The 4-phenyl substitution uniquely stabilizes monomeric dianion intermediates during reductive metalation, whereas 2-phenyl and unsubstituted quinazolines form dimeric species [1]. Similarly, the 4-phenyl scaffold enables distinct target engagement profiles, with derivatives showing nanomolar to subnanomolar binding affinity for the translocator protein (TSPO) [2], potent inhibition of PI3Kδ (IC50 = 17 nM) [3], and selective BRD4 inhibition with improved pharmacokinetic properties compared to controls [4]. These quantitative distinctions underscore that the 4-phenylquinazoline core is not interchangeable with other positional isomers or unsubstituted scaffolds.

Quantitative Differentiation Evidence: 4-Phenylquinazoline vs. Key Analogs and Reference Compounds


Electrochemical Reduction: Monomeric vs. Dimeric Dianion Formation in 4-Phenyl vs. 2-Phenyl Quinazoline

In a direct comparative study of reductive metalation with sodium in tetrahydrofuran, 4-phenylquinazoline forms a monomeric dianion, whereas both unsubstituted quinazoline and 2-phenylquinazoline form dimeric dianions under identical conditions [1]. This fundamental difference in electronic structure and reactivity is attributed to the higher spin density at the 4-position of the quinazoline radical anion, making the 4-phenyl substituent critical for stabilizing monomeric intermediates [1].

Electrochemistry Synthetic Chemistry Organometallic Chemistry

PI3Kδ Kinase Inhibition: 4-Phenylquinazoline Derivative Achieves 17 nM IC50

A 6-benzamide substituted 4-phenylquinazoline derivative (compound 12h) demonstrates potent PI3Kδ inhibition with an IC50 of 17 nM [1]. This value represents the most potent compound in the synthesized series and establishes the 4-phenylquinazoline core as an encouraging chemical substructure for PI3Kδ inhibitor development [1].

Kinase Inhibition Cancer Research PI3K/AKT/mTOR Pathway

Translocator Protein (TSPO) Ligand Binding: Subnanomolar Ki Affinity of 4-Phenylquinazoline-2-carboxamides

A series of 4-phenylquinazoline-2-carboxamides, designed as aza-isosters of the reference TSPO ligand PK11195, exhibits TSPO binding affinities with Ki values in the nanomolar to subnanomolar range [1][2]. These compounds show high TSPO affinity and selectivity over the central benzodiazepine receptor (BzR) [1][2]. Compound 19 specifically demonstrated antiproliferative activity against U343 glioblastoma cells, coupled with the ability to induce mitochondrial membrane dissipation (Δψm), confirming a pro-apoptotic mechanism [3].

Neuroinflammation Glioblastoma Mitochondrial Biology

BRD4 Inhibition: 4-Phenylquinazoline Derivative C-34 Shows Improved PK and Lower Cytotoxicity vs. JQ1

Compound C-34, a 4-phenylquinazoline-based BRD4 inhibitor, demonstrates better pharmacokinetic and physicochemical properties as well as lower cytotoxicity against NRCF and NRCM cells compared to the positive control JQ1 [1]. Furthermore, C-34 effectively alleviated fibroblast activation in vitro and cardiac fibrosis in vivo [1].

Epigenetics Cardiac Fibrosis Bromodomain Inhibition

EGFR Kinase Inhibition: 4-Substituted Quinazoline Derivative 6c Shows Comparable to Superior Cytotoxicity vs. Gefitinib

A 6-nitro-4-substituted quinazoline derivative (compound 6c) demonstrates cytotoxicity against colon cancer (HCT-116) and lung cancer (A549) cells that is superior to nearly equal in comparison to the FDA-approved EGFR inhibitor gefitinib, while maintaining a good safety profile against normal fibroblast (WI-38) cells [1].

EGFR Inhibition Non-Small Cell Lung Cancer Colon Cancer

VEGFR-2 Kinase Inhibition: Quinazoline Derivatives Achieve Potency Comparable to Sorafenib

A series of quinazoline-based compounds demonstrated anti-proliferative activity against MCF-7, HepG-2, and K-562 cancer cell lines with IC50 values comparable to those of the approved multi-kinase inhibitor sorafenib (IC50 = 0.1283, 0.0844, 0.0606 μM) [1]. The most active compounds (8a, 8b, 8c, 9a, 9b) showed IC50 values in the 0.18-0.73 μM range against these cell lines, with VEGFR-2 kinase inhibition IC50 values in the 62-75 nM range [1].

Angiogenesis Inhibition VEGFR-2 Multi-kinase Inhibition

Optimal Research and Industrial Application Scenarios for 4-Phenylquinazoline (CAS 17629-01-5)


Medicinal Chemistry: Kinase Inhibitor Lead Generation (PI3Kδ, EGFR, VEGFR-2)

4-Phenylquinazoline serves as a privileged scaffold for generating kinase inhibitor libraries targeting PI3Kδ (IC50 as low as 17 nM) [1], EGFR (cytotoxicity comparable to gefitinib) [2], and VEGFR-2 (potency comparable to sorafenib) [3]. Researchers procuring this scaffold can rapidly synthesize derivatives for screening against multiple kinase targets implicated in oncology.

Neuroscience and Oncology: TSPO Ligand Development for Imaging and Therapy

4-Phenylquinazoline-2-carboxamide derivatives exhibit subnanomolar binding affinity (Ki) for the translocator protein (TSPO) [4][5]. These compounds are directly applicable for developing TSPO-targeted positron emission tomography (PET) imaging agents for neuroinflammation or as antiproliferative agents in glioblastoma models, with demonstrated pro-apoptotic activity via mitochondrial membrane dissipation [6].

Epigenetics and Cardiovascular Research: BRD4 Bromodomain Inhibition

The 4-phenylquinazoline core has been successfully optimized into a potent BRD4 bromodomain inhibitor (compound C-34) with improved pharmacokinetic properties and lower cytotoxicity compared to the reference inhibitor JQ1 [7]. This scaffold is particularly valuable for developing therapeutics targeting cardiac fibrosis and other BRD4-dependent pathological processes [7].

Synthetic Chemistry: Reductive Functionalization and Organometallic Transformations

The unique electronic properties of 4-phenylquinazoline, specifically its ability to form monomeric dianions upon sodium reduction (in contrast to dimeric species formed by 2-phenylquinazoline), make it a preferred substrate for synthetic methodologies involving reductive metalation, alkylation, and related organometallic transformations [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.